molecular formula C24H32N2O4S B423410 2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B423410
M. Wt: 444.6g/mol
InChI Key: RAOMQBAPIKERCC-UHFFFAOYSA-N
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Description

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with a molecular formula of C24H32N2O4S. This compound is characterized by its unique structure, which includes a cyclohexyl group, a sulfonyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with cyclohexylamine to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then acylated with 2-(4-methoxyphenyl)ethylamine in the presence of a suitable acylating agent to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:

    2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide: This compound has a similar structure but with an isopropyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.

    2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-(2,5-dimethoxyphenyl)acetamide: The presence of additional methoxy groups in this compound may enhance its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H32N2O4S

Molecular Weight

444.6g/mol

IUPAC Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C24H32N2O4S/c1-19-8-14-23(15-9-19)31(28,29)26(21-6-4-3-5-7-21)18-24(27)25-17-16-20-10-12-22(30-2)13-11-20/h8-15,21H,3-7,16-18H2,1-2H3,(H,25,27)

InChI Key

RAOMQBAPIKERCC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=C(C=C2)OC)C3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=C(C=C2)OC)C3CCCCC3

Origin of Product

United States

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